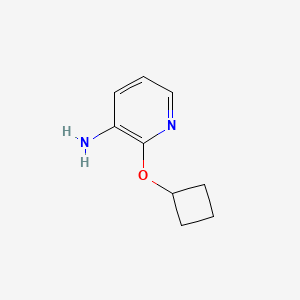

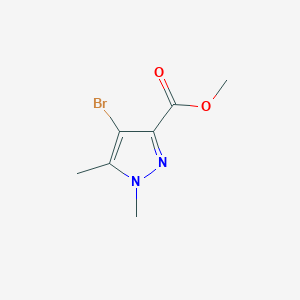

4-溴-1,5-二甲基-1H-吡唑-3-羧酸甲酯

描述

“Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” is a derivative of pyrazole . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .科学研究应用

双吡唑的合成

“4-溴-1,5-二甲基-1H-吡唑-3-羧酸甲酯”可以作为合成1,4'-双吡唑的起始原料 . 双吡唑是一类化合物,因其在医药化学和材料科学等领域中的潜在应用而受到研究。

医药应用

与“4-溴-1,5-二甲基-1H-吡唑-3-羧酸甲酯”类似的化合物已用于合成各种药物和生物活性化合物 . 其中包括抑制剂,它们可以减缓或停止化学反应,因此在治疗各种疾病中发挥作用。

新药开发

咪唑是一种结构与吡唑相似的化合物,已成为开发新药的重要合成子 . 鉴于结构相似性,“4-溴-1,5-二甲基-1H-吡唑-3-羧酸甲酯”也可能用于药物开发。

抗菌素耐药性(AMR)

含有杂环核的药物,如“4-溴-1,5-二甲基-1H-吡唑-3-羧酸甲酯”,已显示出很高的化学治疗价值,并有可能用于开发克服抗菌素耐药性(AMR)的新药 .

固体六配位配合物的制备

4-溴吡唑是一种与“4-溴-1,5-二甲基-1H-吡唑-3-羧酸甲酯”类似的化合物,已用于制备固体六配位配合物 . 这些配合物在催化、磁性和分子识别方面具有潜在应用。

未来方向

Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse applications in different areas such as technology, medicine, and agriculture . Therefore, it’s likely that future research will continue to explore the synthesis, biological activity, and potential applications of “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” and similar compounds.

作用机制

Target of Action

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are known to exhibit a broad range of biological properties and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Mode of Action

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate with its targets and any resulting changes.

Biochemical Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Result of Action

It is known that pyrazoles can exhibit a broad range of biological properties .

Action Environment

It is known that the associations between pyrazole molecules can depend strongly on the type of solvent .

生化分析

Biochemical Properties

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce acetylcholinesterase (AchE) activity, which can impact nerve impulse transmission and lead to behavioral changes . This compound’s ability to modulate gene expression and cellular metabolism highlights its potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

At the molecular level, Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It inhibits oxidative phosphorylation by interfering with the ATP-32P exchange reaction . Additionally, it affects calcium uptake by modulating energy-dependent and independent pathways . These molecular interactions underline the compound’s potential to influence cellular energy metabolism and calcium signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can cause sustained inhibition of oxidative phosphorylation and calcium uptake over extended periods . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating cellular processes without causing toxicity. At higher doses, it can lead to toxic or adverse effects, such as impaired nerve impulse transmission and behavioral changes . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular energy metabolism and calcium signaling. For instance, its inhibition of oxidative phosphorylation suggests that it may affect the metabolic flux and levels of metabolites involved in energy production . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.

属性

IUPAC Name |

methyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVWDOWKVQAKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)

![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)